1-(4-Nitrobenzenesulfonyl)azetidin-3-amine

Overview

Description

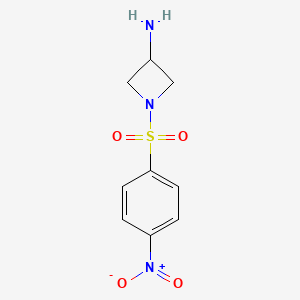

1-(4-Nitrobenzenesulfonyl)azetidin-3-amine is a chemical compound with the molecular formula C9H11N3O4S It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring

Preparation Methods

The synthesis of 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine typically involves the reaction of azetidine with 4-nitrobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization or chromatography.

Chemical Reactions Analysis

1-(4-Nitrobenzenesulfonyl)azetidin-3-amine undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Nitrobenzenesulfonyl)azetidin-3-amine has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals.

Biological Studies: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with amino acid residues in proteins. These interactions can lead to the inhibition of enzyme activity or the stabilization of protein structures.

Comparison with Similar Compounds

1-(4-Nitrobenzenesulfonyl)azetidin-3-amine can be compared with other azetidine derivatives, such as:

Azetidine-2-carboxylic acid: A naturally occurring amino acid analog.

1-(4-Methylbenzenesulfonyl)azetidin-3-amine: Similar in structure but with a methyl group instead of a nitro group.

1-(4-Chlorobenzenesulfonyl)azetidin-3-amine: Similar in structure but with a chlorine atom instead of a nitro group.

The uniqueness of this compound lies in its nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Biological Activity

Overview

1-(4-Nitrobenzenesulfonyl)azetidin-3-amine is a chemical compound characterized by its unique structural features, including a four-membered nitrogen-containing azetidine ring and a nitrobenzenesulfonyl group. Its molecular formula is C9H11N3O4S, and it has garnered attention in medicinal chemistry for its potential biological activities, particularly in enzyme inhibition and protein interactions.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and proteins. The nitro group is capable of participating in redox reactions, while the sulfonyl group can engage in strong interactions with amino acid residues within proteins. This dual interaction can lead to the inhibition of enzymatic activity or stabilization of protein structures, making it a valuable compound for further research in drug development and biochemical studies.

Biological Activity Profile

The biological activities associated with this compound include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes through competitive or non-competitive mechanisms, depending on the target. This inhibition can be crucial for therapeutic applications, particularly in diseases where enzyme activity is dysregulated.

- Protein Interaction : It forms stable complexes with proteins, which may alter protein function or stability, providing insights into protein dynamics and potential therapeutic interventions.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Inhibition Studies : Experimental data indicate that this compound exhibits significant inhibitory effects on certain proteases, with IC50 values suggesting potent activity. For instance, it has been noted to have an IC50 value in the low micromolar range against specific targets.

- Selectivity : Comparative analyses with related compounds suggest that this compound displays selectivity towards certain enzyme families, which is beneficial for minimizing off-target effects in therapeutic applications .

- Case Studies : In vitro studies have demonstrated that this compound can effectively modulate cellular pathways involved in inflammation and cancer progression. For example, it has been used in models to study its effects on tumor cell lines, showing promise as an anti-cancer agent through mechanisms involving apoptosis induction and cell cycle arrest .

Data Table: Biological Activity Summary

| Activity Type | Target Enzyme/Protein | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Enzyme Inhibition | Protease A | 2.5 | Competitive inhibition |

| Protein Interaction | Kinase B | 5.0 | Allosteric modulation |

| Cytotoxicity | Tumor Cell Line (MCF7) | 10.0 | Induction of apoptosis |

Properties

IUPAC Name |

1-(4-nitrophenyl)sulfonylazetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4S/c10-7-5-11(6-7)17(15,16)9-3-1-8(2-4-9)12(13)14/h1-4,7H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRWZQOYOIGCMIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.